molecular formula C14H9NO4 B8641584 5-Benzoyl-2-nitrobenzaldehyde CAS No. 130344-71-7

5-Benzoyl-2-nitrobenzaldehyde

Cat. No.: B8641584
CAS No.: 130344-71-7
M. Wt: 255.22 g/mol
InChI Key: SUOIGSOYOWSCQK-UHFFFAOYSA-N
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Description

5-Benzoyl-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C14H9NO4 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

130344-71-7

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

5-benzoyl-2-nitrobenzaldehyde

InChI

InChI=1S/C14H9NO4/c16-9-12-8-11(6-7-13(12)15(18)19)14(17)10-4-2-1-3-5-10/h1-9H

InChI Key

SUOIGSOYOWSCQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (3-dimethoxymethyl-4-nitro-phenyl)-phenyl-methanone (0.0659 mol) and 5N HCl (40 mL) in CH3Cl (80 mL) was stirred at room temperature overnight. Then the mixture was refluxed for 4 h. After cooling, the organic layer was separated. The organic layer was alkalized by adding dropwise NH4OH. The organic layer was washed with water, dried (MgSO4) and evaporated. The residue (14.6 g) was crystallized from diisopropyl ether/EtOAc (50 mL:20 mL). The precipitate was filtered off, washed with diisopropyl ether/EtOAc, diisopropyl ether and dried in vacuo at 50° C. to yield the title compound as a residue.
Name
(3-dimethoxymethyl-4-nitro-phenyl)-phenyl-methanone
Quantity
0.0659 mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 19 parts of intermediate 10, namely [3-(dimethoxymethyl)-4-nitrophenyl]phenylmethanone, 40 parts of an aqueous hydrochloric acid solution 5N and 120 parts of trichloromethane was stirred overnight at room temperature and for 4 hours at reflux temperature. After cooling, the organic layer was separated, basified with NH4OH (aq.), washed with water, dried, filtered and evaporated. The residue was crystallized from a mixture of 2,2'-oxybispropane and ethyl acetate. The product was filtered off, washed successively with a mixture of 2,2'-oxybispropane and ethyl acetate and with 2,2'-oxybispropane and dried in vacuo at 50° C., yielding 7.61 parts (49.0%) of 5-benzoyl-2-nitrobenzaldehyde; mp. 96.7° C. (interm. 11).
[Compound]
Name
19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[3-(dimethoxymethyl)-4-nitrophenyl]phenylmethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
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